1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound characterized by its unique structure, which includes a diazepane ring substituted with a dichlorobenzyl group. Its molecular formula is C12H17Cl2N2, and it has a molecular weight of approximately 295.63578 g/mol. This compound is notable for its potential pharmacological applications, particularly as an antagonist of neurokinin-1 receptors, which are implicated in various physiological processes including pain and mood regulation .
The chemistry of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride primarily involves substitution and functionalization reactions typical of diazepane derivatives. These reactions can include:
The biological activity of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is particularly relevant in the context of neurokinin-1 receptor antagonism. Studies indicate that compounds in this class may be effective in treating conditions such as:
The synthesis of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves several steps:
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride has several potential applications:
Interaction studies involving 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride have focused on its binding affinity and efficacy at neurokinin-1 receptors. These studies typically employ techniques such as:
Several compounds share structural similarities with 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride. The following table outlines these compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | Contains a chlorobenzyl group; similar diazepane ring | Potential use as an anxiolytic agent |
1-(Pyridin-2-ylmethyl)-1,4-diazepane | Substituted with a pyridin-2-ylmethyl group | Investigated for coordination chemistry applications |
1-(2,3-Dichlorophenyl)-1,4-diazepane | Contains dichlorophenyl substituent | Explored for antibacterial properties |
These compounds illustrate the diversity within the diazepane class while highlighting the unique pharmacological potential of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride due to its specific receptor interaction profile .
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a heterocyclic organic compound characterized by a seven-membered saturated diazepane ring (1,4-diazepane) substituted with a 2,4-dichlorobenzyl group. Its systematic IUPAC name reflects its structural components: the 1,4-diazepane core (a bicyclic arrangement with two nitrogen atoms at positions 1 and 4) and the 2,4-dichlorobenzyl substituent attached to the nitrogen at position 1. The compound exists as a hydrochloride salt, enhancing solubility and stability in aqueous environments.
Key identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 1353988-02-9 | |
Molecular Formula | C₁₂H₁₇Cl₃N₂ | |
Molecular Weight | 295.63578 g/mol | |
SMILES Code | Clc1ccc(c(c1)Cl)CN1CCNCCC1.Cl | |
InChI Key | WVTLQJCECOGZHU-UHFFFAOYSA-N |
This structural configuration positions the compound within the broader class of benzodiazepine derivatives, though it lacks the fused aromatic ring characteristic of classical benzodiazepines.
The synthesis of 1,4-diazepane derivatives has evolved significantly over recent decades, driven by their potential in medicinal chemistry. Early methods focused on intramolecular cyclization reactions, such as nucleophilic substitutions or condensations. For 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride, synthetic routes likely involve alkylation of 1,4-diazepane with 2,4-dichlorobenzyl halides under basic conditions, followed by hydrochloride salt formation.
Modern advancements in heterocyclic synthesis, including the use of N-propargylamines for constructing diazepane cores via aza-Michael cyclization, have streamlined production. These methods emphasize atom economy and reduced synthetic steps, aligning with green chemistry principles.
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride belongs to the 1,4-diazepane family, distinguished by its saturated seven-membered ring and substituent positioning. Key classification features include:
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is an organic compound characterized by a seven-membered diazepane ring system substituted with a dichlorobenzyl group [1] [2]. The molecular formula C12H17Cl3N2 represents the complete hydrochloride salt form, incorporating three chlorine atoms: two chlorine substituents on the benzyl ring at positions 2 and 4, and one chloride ion from the hydrochloride salt formation [1] [2]. The compound exhibits a molecular weight of 295.64 grams per mole, which reflects the combined mass of the organic cation and the chloride counterion [1] [2].
The structural architecture consists of a 1,4-diazepane core, which is a saturated seven-membered heterocyclic ring containing two nitrogen atoms separated by two carbon atoms [1]. The dichlorobenzyl substituent is attached to one of the nitrogen atoms through a methylene bridge, creating the characteristic benzyl linkage [1] [2]. The presence of chlorine atoms at the 2 and 4 positions of the benzene ring significantly influences the electronic properties and spatial configuration of the molecule [1].
Property | Value | Significance |
---|---|---|
Molecular Formula | C12H17Cl3N2 | Complete salt composition |
Molecular Weight | 295.64 g/mol | Molar mass including counterion |
Ring System | 1,4-Diazepane | Seven-membered heterocycle |
Substituent Pattern | 2,4-Dichlorobenzyl | Specific chlorine positioning |
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically exists as a solid crystalline material at room temperature [2]. The compound manifests as a white to off-white crystalline powder, which is characteristic of organic hydrochloride salts [2]. The crystalline nature of the material is attributed to the ionic interactions between the protonated diazepane nitrogen and the chloride counterion, which facilitate the formation of ordered crystal lattices [2].
The physical state of the compound remains stable under standard atmospheric conditions, with the solid form being maintained across typical laboratory temperature ranges [2]. The hydrochloride salt formation contributes to the enhanced stability and handling characteristics compared to the free base form of the compound [2].
The solubility characteristics of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride are significantly enhanced by the presence of the hydrochloride salt moiety [2]. The compound exhibits high solubility in polar protic solvents, particularly water, due to the ionic nature of the hydrochloride salt [2]. This aqueous solubility is a direct consequence of the favorable interactions between the charged species and water molecules through hydrogen bonding and ion-dipole interactions [19].
In organic solvent systems, the compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in lower alcohols including methanol and ethanol [2]. The solubility profile reflects the amphiphilic nature of the molecule, where the ionic hydrochloride portion favors polar environments while the dichlorobenzyl substituent contributes to interactions with less polar solvent systems [2].
Solvent Type | Solubility | Mechanism |
---|---|---|
Water | High | Ion-dipole interactions |
Methanol | Good | Hydrogen bonding |
Ethanol | Good | Polar interactions |
Dimethyl sulfoxide | High | Polar aprotic solvation |
The stability profile of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is governed by both the intrinsic chemical structure and the salt formation [2]. The compound exhibits thermal stability at room temperature conditions, with decomposition typically occurring only under elevated temperature stress [2]. The hydrochloride salt form contributes to enhanced stability compared to the free base, as the ionic interactions help maintain structural integrity [2].
Storage recommendations indicate that the compound should be maintained under inert atmospheric conditions to prevent potential oxidative degradation [2]. The presence of the diazepane ring system, while generally stable, may exhibit sensitivity to strong oxidizing agents or extreme pH conditions [2]. Light sensitivity considerations suggest storage in amber containers or dark environments to prevent potential photodegradation pathways [2].
The compound demonstrates stability in acidic aqueous solutions, which is expected for amine hydrochloride salts [2]. However, exposure to strongly basic conditions may lead to deprotonation and potential conversion to the free base form, which could affect both solubility and stability characteristics [2].
The Chemical Abstracts Service registry number 1353988-02-9 serves as the unique identifier for 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride in chemical databases and literature [1] [2]. This specific CAS number distinguishes the hydrochloride salt form from other related compounds and isomers within the dichlorobenzyl-diazepane family [1] [2]. The numerical designation reflects the compound's registration sequence within the Chemical Abstracts Service database system [1] [2].
The CAS number provides unambiguous identification for regulatory, commercial, and research applications, ensuring accurate compound specification across different scientific and industrial contexts [1] [2]. This identifier is particularly important given the existence of multiple isomeric forms of dichlorobenzyl-diazepane compounds with different substitution patterns [1] [2].
The MDL number MFCD21098843 represents the compound's classification within the MDL Available Chemicals Directory, providing an additional layer of structural and commercial identification [2] [11]. This identifier system facilitates database searches and chemical inventory management across various chemical information platforms [2] [11]. The MDL numbering system serves as a complementary identification method to CAS registration, offering enhanced searchability in specialized chemical databases [2] [11].
The specific MDL number confirms the compound's inclusion in commercial chemical catalogs and indicates its availability for research and development applications [2] [11]. This classification system is particularly valuable for procurement and supply chain management in pharmaceutical and chemical research contexts [2] [11].
The International Chemical Identifier (InChI) for 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is represented as: InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H [1]. This systematic encoding provides a standardized method for representing the compound's complete molecular structure, including stereochemical information and connectivity patterns [1].
The SMILES (Simplified Molecular Input Line Entry System) notation ClC1=CC=C(C(Cl)=C1)CN2CCNCCC2.[H]Cl offers a compact linear representation of the molecular structure [1] [2]. This notation system facilitates computer-based chemical information processing and database searching by encoding the atomic connectivity and bond relationships in a text-based format [1] [2].
The InChI Key CMKMRHTWEBIONG-UHFFFAOYSA-N provides a hashed version of the full InChI string, creating a fixed-length identifier suitable for database indexing and web-based chemical information systems [1]. These complementary notation systems ensure comprehensive structural representation and facilitate interoperability between different chemical information platforms [1] [2].
Identifier Type | Value | Application |
---|---|---|
InChI | InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H | Standardized structure encoding |
InChI Key | CMKMRHTWEBIONG-UHFFFAOYSA-N | Database indexing |
SMILES | ClC1=CC=C(C(Cl)=C1)CN2CCNCCC2.[H]Cl | Linear structure representation |
Canonical SMILES | Cl.ClC1C=C(Cl)C(CN2CCCNCC2)=CC=1 | Alternative linear format |
The seven-membered 1,4-diazepane ring system represents the core structural framework of 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride. This saturated heterocyclic ring contains two nitrogen atoms positioned at the 1 and 4 positions, separated by two carbon atoms [2]. The diazepane ring adopts a non-planar conformation to minimize ring strain and torsional interactions [3] [4].
The molecular architecture consists of seven carbon and nitrogen atoms arranged in a flexible ring system that can undergo conformational interconversion [3] [4]. Unlike the rigid planar structure of aromatic systems, the 1,4-diazepane ring exhibits significant conformational flexibility, allowing it to adopt multiple three-dimensional arrangements [4] [5]. The nitrogen atoms at positions 1 and 4 serve as key coordination sites, with the nitrogen at position 1 bearing the dichlorobenzyl substituent and the nitrogen at position 4 remaining as a secondary amine in the free base form [6].
The ring system demonstrates characteristic bond lengths consistent with saturated carbon-nitrogen and carbon-carbon single bonds. The C-N bond lengths within the diazepane ring typically range from 1.46 to 1.48 Å, while the C-C bond lengths measure approximately 1.54 Å [7] [8]. The bond angles around the methylene groups N-C-C approach the tetrahedral angle of approximately 109°, as observed in similar diazepane structures where N-C-C angles of 112.4° and 112.8° have been reported [7].
The 2,4-dichlorobenzyl substituent attached to the nitrogen at position 1 significantly influences the molecular geometry and electronic properties of the compound [6]. This aromatic substituent features chlorine atoms at the 2 and 4 positions of the benzene ring, creating a specific electronic distribution pattern that affects both steric and electronic characteristics [9] [10].
The chlorine substitution pattern at the 2,4-positions creates an asymmetric electronic environment within the benzyl moiety [9] [10]. The chlorine atom at position 2 (ortho to the methylene linkage) exerts both inductive and steric effects, while the chlorine at position 4 (para to the linkage) primarily contributes inductive electron-withdrawing effects [11] [12]. This substitution pattern results in a molecular dipole moment that influences intermolecular interactions and solubility characteristics [13].
The methylene bridge connecting the dichlorobenzyl group to the diazepane nitrogen creates a flexible linkage that allows rotational freedom around the C-N bond [14]. This flexibility enables the aromatic ring to adopt various orientations relative to the diazepane core, contributing to the overall conformational dynamics of the molecule [3]. The benzyl linkage maintains a typical C-N bond length of approximately 1.47 Å, consistent with similar benzylated nitrogen compounds [14] [15].
The electronic properties of the dichlorobenzyl moiety are characterized by electron-withdrawing effects from both chlorine substituents [11] [16]. The combined inductive effects of the two chlorine atoms reduce the electron density on the aromatic ring, making it less nucleophilic compared to unsubstituted benzyl groups [11] [12]. This electronic deactivation affects the chemical reactivity of the benzyl position and influences the overall molecular properties [17] [18].
The conformational landscape of the 1,4-diazepane ring system in 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride encompasses multiple energy minima corresponding to different ring arrangements [4] [25]. The seven-membered ring can adopt several distinct conformations, each characterized by specific geometric parameters and relative energies [26] [27].
The chair conformation represents the most thermodynamically stable arrangement for the diazepane ring [25] [5]. In this conformation, the ring adopts a geometry that minimizes both angle strain and torsional strain, similar to the well-characterized chair form of cyclohexane [26] [27]. The chair conformation places substituents in either axial or equatorial positions, with the bulky dichlorobenzyl group preferentially occupying an equatorial position to minimize steric interactions [28] [5].
The twist-boat conformation constitutes a local energy minimum approximately 5.5 kcal/mol higher in energy than the chair form [25] [28]. This conformation reduces some of the eclipsing interactions present in the boat form while maintaining reasonable bond angles [5] [27]. The twist-boat geometry may become preferred in certain crystal packing arrangements or when intermolecular interactions favor this particular shape [7] [5].
The boat conformation, while less stable than both chair and twist-boat forms, represents an important intermediate in ring-flipping processes [25] [28]. This conformation suffers from both eclipsing interactions and steric clashes between substituents on opposite ends of the ring [26] [27]. For the dichlorobenzyl-substituted diazepane, the boat conformation would place the bulky substituent in an unfavorable steric environment [5].
Ring inversion barriers for 1,4-diazepane systems typically range from 10 to 17 kcal/mol, depending on substitution patterns [4] [29]. The presence of the dichlorobenzyl substituent may increase this barrier due to steric interactions during the transition states [3] [4]. Computational studies on related benzodiazepine systems have shown that substituent effects can significantly modify conformational preferences and interconversion rates [29] [4].
The structural characteristics of 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride can be systematically compared with related diazepane derivatives and other nitrogen-containing heterocycles to understand structure-activity relationships [30] [31]. The dichlorobenzyl substitution pattern significantly differentiates this compound from other benzyl-substituted diazepanes [32] [33].
Comparison with the 2,6-dichlorobenzyl isomer reveals important electronic and steric differences [34] [13]. The 2,6-substitution pattern places both chlorine atoms in ortho positions relative to the methylene linkage, creating increased steric hindrance around the benzylic carbon [13] [35]. This arrangement results in restricted rotation around the C-N bond and potentially different conformational preferences compared to the 2,4-isomer [13].
The 3,4-dichlorobenzyl analogue presents a different electronic distribution with both chlorine atoms positioned on the same side of the aromatic ring [30] . This substitution pattern creates a different dipole moment and may result in altered intermolecular interactions compared to the 2,4-isomer [13]. The molecular weight difference between the free base forms reflects the identical chlorine content but different salt formation properties [30] [31].
Structural comparison with diazepam, a well-characterized benzodiazepine, highlights the differences between saturated and aromatic-fused diazepine systems [37] [38]. While diazepam contains a fused benzene ring that restricts conformational flexibility, the saturated diazepane ring in the target compound allows for greater conformational mobility [37] [4]. The molecular weights are comparable, but the electronic properties differ significantly due to the presence of aromatic conjugation in diazepam [37] [38].
Unsubstituted 1,4-diazepane serves as the parent compound for understanding substituent effects [2] [39]. The addition of the dichlorobenzyl group increases the molecular weight by approximately 200 g/mol and introduces significant lipophilic character [39]. The substitution also transforms one of the nitrogen atoms from a secondary to a tertiary amine, affecting both basicity and hydrogen bonding capabilities [39] [23].
The conformational preferences among these related compounds vary significantly based on substitution patterns and ring fusion [4] [40]. While the parent diazepane exhibits rapid conformational interconversion, the bulky dichlorobenzyl substituents may slow these processes and shift the equilibrium toward specific conformations [4] [3]. Crystal structure analyses of related compounds have shown that packing forces can also influence preferred conformations in the solid state [7] [8].